![molecular formula C18H15N3O4 B2983630 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-56-1](/img/structure/B2983630.png)
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound featuring a unique chemical structure that combines a nitro group, a benzamide group, and a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves a multi-step process:
Formation of Tetrahydroquinoline Core: : The initial step generally includes the cyclization of suitable precursors to form the tetrahydroquinoline core.
Introduction of Nitro Group: : Nitration of the aromatic benzamide is achieved using a nitrating agent such as nitric acid in the presence of a catalyst.
Coupling Reaction: : The final step involves coupling the nitro-substituted benzamide with the tetrahydroquinoline core under controlled conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimizing the above synthetic route to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: : To enhance efficiency and scalability.
Use of Catalysts: : To reduce reaction time and energy consumption.
Purification Processes: : Like recrystallization or chromatography to achieve high-purity end products.
化学反应分析
Types of Reactions
Oxidation: : Oxidative transformations of the compound can introduce new functional groups or modify existing ones.
Reduction: : The nitro group can be selectively reduced to form amino derivatives.
Substitution: : Electrophilic or nucleophilic substitutions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Such as hydrogen gas in the presence of a palladium catalyst for the reduction of nitro groups.
Substitution Reagents: : Include halogenating agents or nucleophiles like sodium ethoxide for substitution reactions.
Major Products
The major products formed depend on the type of reaction:
Oxidation: : Often yields hydroxylated or ketone derivatives.
Reduction: : Produces amino-substituted analogs.
Substitution: : Leads to various functionalized derivatives depending on the reagent used.
科学研究应用
Chemistry
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is used as a precursor for synthesizing more complex molecules and as a study molecule for reaction mechanisms.
Biology
In biological studies, it serves as a probe for understanding biochemical pathways and interactions due to its unique structural features.
Medicine
It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interfere with biological targets.
Industry
This compound can be utilized in the development of materials with specific electronic properties or as an intermediate in the manufacture of pharmaceuticals.
作用机制
The mechanism by which 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. It can inhibit or activate these targets, thereby modulating various biological pathways. This compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and covalent bonding with specific biomolecules.
相似化合物的比较
Similar Compounds
2-nitrobenzamide: : Lacks the tetrahydroquinoline moiety, making it less structurally complex.
8-nitroquinoline: : Shares the nitro and quinoline structure but without the benzamide group.
N-(2-oxo-2H-chromen-8-yl)benzamide: : Features a chromen ring instead of the tetrahydroquinoline.
Unique Features
3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is unique due to its combination of a nitro group, benzamide group, and tetrahydroquinoline ring, offering distinct electronic and steric properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of the compound, its preparation methods, reactions, applications, mechanism of action, and comparisons with similar compounds. Enjoy diving into the fascinating chemistry of this compound!
属性
IUPAC Name |
3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-16-10-13-8-14(7-11-4-2-6-20(16)17(11)13)19-18(23)12-3-1-5-15(9-12)21(24)25/h1,3,5,7-9H,2,4,6,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSTGAZCDMJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

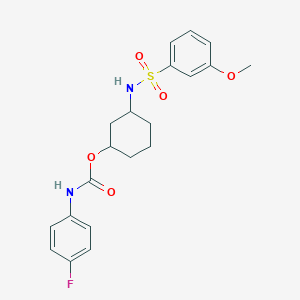
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)


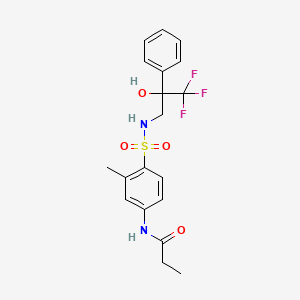
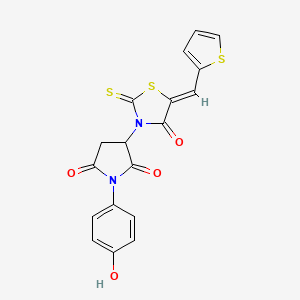
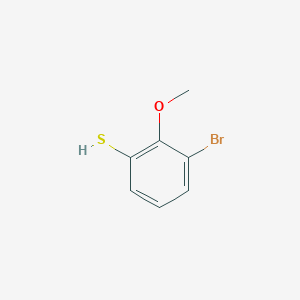
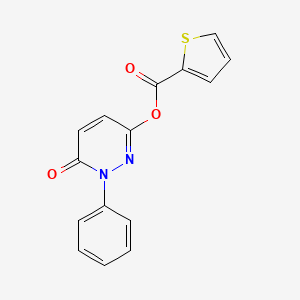
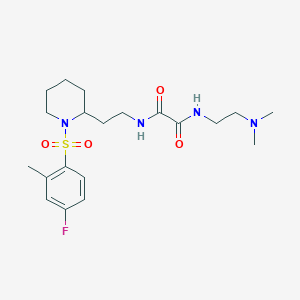
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-2H,5H,6H-pyrano[3,2-c]pyridin-3-yl]benzamide](/img/structure/B2983567.png)
![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)
